molecular formula C19H15N3O4S B457635 N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide

N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide

Katalognummer: B457635
Molekulargewicht: 381.4g/mol
InChI-Schlüssel: DYWBBCSUVKBETB-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a benzenesulfonohydrazide moiety, and a cyanophenoxy group

Eigenschaften

Molekularformel

C19H15N3O4S

Molekulargewicht

381.4g/mol

IUPAC-Name

N-[(Z)-[5-[(4-cyanophenoxy)methyl]furan-2-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H15N3O4S/c20-12-15-6-8-16(9-7-15)25-14-18-11-10-17(26-18)13-21-22-27(23,24)19-4-2-1-3-5-19/h1-11,13,22H,14H2/b21-13-

InChI-Schlüssel

DYWBBCSUVKBETB-BKUYFWCQSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)C#N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-[(4-cyanophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with benzenesulfonohydrazide under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted sulfonohydrazides.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The furan ring and cyanophenoxy group may participate in binding interactions with enzymes or receptors, while the sulfonohydrazide moiety could be involved in redox reactions or nucleophilic attacks.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide stands out due to its combination of a furan ring, a cyanophenoxy group, and a benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.